molecular formula C7H8FNO B1510274 2-Ethoxy-3-fluoropyridine CAS No. 858675-63-5

2-Ethoxy-3-fluoropyridine

Cat. No.: B1510274
CAS No.: 858675-63-5
M. Wt: 141.14 g/mol
InChI Key: RGMQSIXIQVIKOC-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoropyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Ethoxy-3-fluoropyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to specific protein receptors, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by binding to protein receptors on the cell surface. This binding can activate or inhibit specific signaling cascades, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which in turn regulate the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent the substrate from accessing the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can interact with DNA, affecting gene expression by altering the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxicity studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage. These findings highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity and function of this compound can vary depending on its localization, with different effects observed in different cellular compartments .

Properties

IUPAC Name

2-ethoxy-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQSIXIQVIKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743738
Record name 2-Ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858675-63-5
Record name 2-Ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.